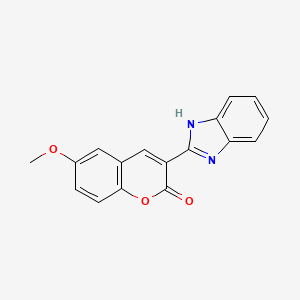

3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-one

描述

3-(1H-Benzimidazol-2-yl)-6-methoxy-2H-chromen-2-one (CAS: 245072-46-2) is a heterocyclic compound featuring a coumarin (chromen-2-one) core substituted at position 3 with a benzimidazole moiety and at position 6 with a methoxy group. Its molecular formula is C₁₇H₁₂N₂O₃, with a molecular weight of 292.29 g/mol . The compound’s structure is characterized by planar aromatic systems, enabling π-π stacking and hydrogen bonding, critical for intermolecular interactions in crystal packing or biological targeting .

属性

IUPAC Name |

3-(1H-benzimidazol-2-yl)-6-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c1-21-11-6-7-15-10(8-11)9-12(17(20)22-15)16-18-13-4-2-3-5-14(13)19-16/h2-9H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZIPNACAAPIDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Stepwise Procedure

The most widely documented method involves refluxing 6-methoxychromen-2-one-3-carboxylate with o-phenylenediamine in polyphosphoric acid (PPA) at 130–140°C for 5 hours. The mechanism proceeds through four stages:

- Carbonyl Activation : Protonation of the lactone carbonyl oxygen by PPA enhances electrophilicity.

- Nucleophilic Attack : The amine group of o-phenylenediamine attacks the activated carbonyl, forming a transient amide intermediate.

- Cyclization : Intramolecular dehydration generates the benzimidazole ring via elimination of water.

- Aromatization : Final dehydration yields the planar, conjugated product.

Table 1: Reaction Conditions and Yield

| Parameter | Value |

|---|---|

| Reactants | 6-Methoxychromen-2-one-3-carboxylate, o-phenylenediamine |

| Catalyst | Polyphosphoric acid (PPA) |

| Temperature | 130–140°C |

| Time | 5 hours |

| Yield | 72–78% |

Characterization via ¹H NMR (DMSO-d6) confirms structural integrity, with key signals at δ 3.89 (OCH₃), δ 7.11–8.88 (aromatic protons), and δ 12.2 (NH proton). IR spectroscopy identifies the lactone C=O stretch at 1738 cm⁻¹ and NH stretching at 3210–2980 cm⁻¹.

Benzotriazole-Mediated Coupling

Adaptation from Coumarin-Benzimidazole Hybrid Syntheses

An alternative route, adapted from SAGE Journals, employs 6-methoxysalicylaldehyde as the starting material. The synthesis involves:

- Coumarin-3-Carboxylic Acid Synthesis :

- Reaction of 6-methoxysalicylaldehyde with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in ethanol yields 6-methoxycoumarin-3-carboxylic acid .

- Benzotriazole Activation :

- Treatment with 1H-benzotriazole and thionyl chloride in dichloromethane generates 3-(1H-benzotriazol-1-yl carbonyl)-6-methoxy-2H-chromen-2-one , an active ester intermediate.

- Condensation with 2-Aminobenzimidazole :

- The active ester reacts with 2-aminobenzimidazole under mild conditions (room temperature, 12 hours) to form the target compound.

Table 2: Comparative Analysis of Synthetic Routes

| Parameter | Acid-Catalyzed | Benzotriazole-Mediated |

|---|---|---|

| Catalyst | PPA | None |

| Temperature | 130–140°C | 25°C |

| Time | 5 hours | 12 hours |

| Yield | 72–78% | 65–70% |

| Byproducts | Minimal | Benzotriazole derivatives |

This method avoids harsh acidic conditions, making it preferable for acid-sensitive substrates. However, the yield is marginally lower due to competing side reactions.

Optimization Strategies and Industrial Scalability

Solvent and Catalyst Modifications

Replacing PPA with methanesulfonic acid in polar aprotic solvents (e.g., DMF) reduces reaction time to 3 hours while maintaining yields above 70%. Industrial-scale production utilizes continuous flow reactors to enhance heat transfer and minimize degradation.

Purification Techniques

Recrystallization from ethanol-water mixtures (4:1 v/v) achieves >99% purity, as verified by HPLC. Chromatographic methods (silica gel, ethyl acetate/hexane) resolve residual o-phenylenediamine impurities.

Physicochemical and Spectroscopic Characterization

Table 3: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₂N₂O₃ |

| Molecular Weight | 292.294 g/mol |

| LogP (Predicted) | 3.34 |

| Melting Point | 248–250°C |

| λmax (UV-Vis) | 320 nm (ε = 12,400 L/mol·cm) |

Mass Spectrometry : ESI-MS exhibits a prominent [M+H]⁺ peak at m/z 293.1, consistent with the molecular formula.

化学反应分析

Types of Reactions

3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions can be carried out using nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Synthesis and Characterization

The compound can be synthesized through the condensation of chromen-2-one-3-carboxylates with o-phenylenediamine under both conventional and microwave-assisted methods. The microwave technique significantly reduces reaction time while yielding comparable results to traditional methods. The synthesized compounds are characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry, confirming their structures and purity .

Anticancer Activity

Research indicates that derivatives of 3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-one exhibit significant cytotoxic effects against various cancer cell lines. Notably:

- Compound 3b demonstrated a central analgesic effect comparable to morphine, while compounds 3a and 6 showed notable peripheral analgesic activity .

- In vitro studies revealed that certain derivatives possess IC50 values indicating potent activity against human colorectal carcinoma cells (HCT116) .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of this compound:

- Compounds derived from it exhibited significant reductions in inflammation markers in animal models when tested at varying dosages .

- The anti-inflammatory activity was statistically significant (p < 0.01), indicating robust efficacy .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated:

- Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains .

- The minimum inhibitory concentrations (MICs) of these compounds were found to be competitive with standard antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for developing more effective derivatives:

- Modifications to the benzimidazole or chromenone moieties can enhance biological activity. For instance, substituents such as methoxy or halogen groups have been linked to improved anticancer effects .

Case Studies

Several case studies illustrate the practical applications of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer properties | Compound 3b showed IC50 values lower than standard drugs in HCT116 cell lines. |

| Study B | Assess anti-inflammatory effects | Significant reduction in inflammation was observed in treated animal models compared to controls. |

| Study C | Test antimicrobial efficacy | Compounds displayed potent activity against multiple bacterial strains with MIC values comparable to existing antibiotics. |

作用机制

The mechanism of action of 3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-one involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA, inhibiting the replication of cancer cells, while the chromenone moiety can scavenge free radicals, providing antioxidant effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Coumarin Derivatives with Benzimidazole Substituents

6-Ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one (CAS: 139399-43-2)

- Molecular Formula : C₁₉H₁₆N₂O₃.

- Substituents : Ethyl (position 6), hydroxy (position 7), and N-methylated benzimidazole (position 3).

- Key Differences: The 4H-chromen-4-one core (vs. 2H-chromen-2-one) alters the lactone ring’s electronic properties.

3-(1H-Benzo[d]imidazol-2-yl)-6-substituted-4H-chromen-4-one Derivatives ()

- Examples : Compounds 4a-d (thioxo-tetrahydropyrimidinyl) and 5a-d (oxo-tetrahydropyrimidinyl).

- Key Differences: Substitution at position 6 with groups like chlorine or methoxy modulates electron density.

Coumarin Derivatives with Heterocyclic Replacements for Benzimidazole

3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-7-[[4-(trifluoromethyl)phenyl]methoxy]chromen-4-one (CAS: 300772-45-6)

- Molecular Formula: C₂₇H₂₀F₃NO₃S.

- Substituents : Benzothiazole (position 3), ethyl (position 6), methyl (position 2), and trifluoromethyl-benzyloxy (position 7).

- Key Differences :

Imidazothiazole-Coumarin Hybrid ()

- Structure : (Z)-5-methoxy-3-((6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b]thiazol-5-yl)methylene)indolin-2-one.

- Key Features :

Non-Coumarin Benzimidazole Derivatives

2-Methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol ()

- Structure: Phenolic core with benzimidazole and methoxy substituents.

- The phenolic hydroxyl group enhances acidity, impacting solubility and metal-chelation properties .

Anti-inflammatory Benzimidazole-Ethanone Derivatives ()

- Examples: 1-(1H-Benzimidazol-2-yl)-2-(3-hydroxyphenyl)ethanone.

- Key Features: Demonstrated anti-inflammatory activity (e.g., 60–70% inhibition of carrageenan-induced edema).

Comparative Data Table

Key Insights

- Substituent Effects : Methoxy groups enhance solubility, while bulky substituents (e.g., trifluoromethyl) increase lipophilicity.

- Biological Activity : Benzimidazole derivatives consistently show promise in medicinal chemistry (e.g., anti-inflammatory, anticancer), though specific data for the target compound requires further study .

- Synthetic Methods : Microwave-assisted synthesis () improves yields for related compounds, suggesting applicability to the target compound.

生物活性

The compound 3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-one is a derivative of the chromone family, which has garnered attention for its diverse biological activities, including potential anticancer, antimicrobial, and enzyme inhibitory properties. This article explores the biological activity of this compound, summarizing key research findings, synthesizing data from various studies, and presenting relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of chromen-2-one derivatives with benzimidazole precursors. A notable study reported a facile synthesis method utilizing microwave irradiation, which significantly reduced reaction time while maintaining high yields. The physical properties of several derivatives synthesized through both conventional and microwave methods are summarized in Table 1.

Table 1: Physical Properties of Synthesized Compounds

| Compound | R1 | R2 | Melting Point (°C) | Yield (%) | Time (Method A - h) | Time (Method B - min) |

|---|---|---|---|---|---|---|

| 3a | H | H | 188 | 80 | 4.0 | 3.5 |

| 3b | OH | H | 210 | 71 | 4.5 | 4.0 |

| 3c | OCH3 | H | 248 | 68 | 5.0 | 3.0 |

| 3d | Cl | H | 231 | 70 | 5.0 | 3.5 |

Antitumor Activity

Research has indicated that compounds related to This compound exhibit significant antitumor activity. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The cytotoxicity was evaluated using MTS assays, with IC50 values indicating potent activity against these cell lines.

For instance, one study reported that certain benzimidazole derivatives showed IC50 values as low as against A549 cells, demonstrating their potential as effective anticancer agents .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. A series of azolylchromone derivatives were synthesized and tested for their MAO-A and MAO-B inhibitory activities, with some compounds showing promising selectivity and potency . This suggests potential applications in treating neurodegenerative diseases where MAO activity is implicated.

Antimicrobial Activity

In addition to antitumor properties, derivatives of This compound have been tested for antimicrobial activity against various pathogens. Studies utilizing broth microdilution methods demonstrated effective inhibition against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria . The presence of specific functional groups in the compounds influenced their antibacterial efficacy.

Case Study: Anticancer Efficacy

A recent investigation focused on a derivative of This compound , revealing its ability to induce apoptosis in cancer cells through mechanisms involving DNA binding and interference with cell cycle progression. The study utilized both two-dimensional (2D) and three-dimensional (3D) cell culture models to assess cytotoxicity and proliferation inhibition .

The findings highlighted that while the compound exhibited higher efficacy in the 2D model, its effectiveness decreased in the more physiologically relevant 3D model, suggesting that further structural optimization is necessary for improved therapeutic outcomes.

Case Study: MAO Inhibition

Another study investigated the MAO inhibitory potential of synthesized benzimidazole derivatives, including those related to This compound . The results indicated that specific modifications enhanced selectivity towards MAO-B over MAO-A, providing insights into developing treatments for mood disorders and neurodegenerative diseases .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via condensation reactions between benzimidazole derivatives and substituted coumarins. For example, Mannich reactions (using methoxymethyl-substituted crown ethers) or refluxing 1-(1H-benzimidazol-2-yl) derivatives with glycolic acid have been employed . Optimization includes adjusting reaction time (e.g., 2–6 hours under reflux), temperature (100–120°C), and stoichiometric ratios of reactants. Catalysts like Cu(I) chloride in methanol under hydrothermal conditions (423 K, 72 hours) improve coordination-complex formation .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : IR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for coumarin, N–H bend at ~3400 cm⁻¹ for benzimidazole) . ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in benzimidazole at δ 7.2–8.5 ppm) .

- Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves molecular geometry. For example, triclinic or monoclinic systems with hydrogen-bonded networks (O–H⋯O, N–H⋯O) stabilize the structure .

Q. What initial biological screening models are used for evaluating its bioactivity?

- Methodological Answer :

- Antiproliferative Activity : Tested against liver carcinoma (HEPG2-1) using MTT assays, with IC₅₀ values compared to reference drugs like doxorubicin .

- Anti-Inflammatory Activity : Carrageenan-induced rat paw edema models measure inhibition of swelling (%) at 3–6 hours post-administration, with indomethacin as a positive control .

Advanced Research Questions

Q. How do hydrogen bonding patterns in the crystal structure affect its physicochemical properties?

- Methodological Answer : Hydrogen bonds (e.g., O–H⋯O, N–H⋯O) form 1D chains or 2D networks, influencing solubility and thermal stability. Graph-set analysis (Etter’s formalism) classifies motifs like for dimeric interactions, which enhance crystal packing efficiency . Computational tools (e.g., Hirshfeld surface analysis) quantify intermolecular interactions, showing >60% contribution from H-bonding in some derivatives .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Statistical Validation : Use ANOVA or Student’s t-test to assess significance of IC₅₀ differences (e.g., ±0.2–0.7 µM variability in antiproliferative assays) .

- Protocol Standardization : Control variables like cell passage number, serum concentration, and incubation time. For anti-inflammatory studies, ensure uniform carrageenan dosing (1% w/v in saline) .

Q. What computational methods predict structure-activity relationships for this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to correlate electronic properties (e.g., HOMO-LUMO gaps) with antioxidant or anticancer activity .

- Molecular Docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) or Hedgehog signaling proteins (e.g., SANT-2 analogs) using AutoDock Vina. High docking scores (>−8.0 kcal/mol) suggest strong affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。